molecular formula C40H36O12 B1252085 Sanggenon D

Sanggenon D

Cat. No.: B1252085
M. Wt: 708.7 g/mol
InChI Key: SUOXGDJCEWTZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sanggenon D is a natural flavonoid compound extracted from the root bark of the white mulberry tree (Morus alba). It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities . This compound has been the subject of extensive research due to its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sanggenon D can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a conjugated diene and a dienophile. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired adduct .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the root bark of the white mulberry tree. The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sanggenon D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Mechanism of Action

Sanggenon D exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sanggenon D

This compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate various signaling pathways, such as the NF-κB and mitochondrial apoptosis pathways, distinguishes it from other flavonoids .

Properties

Molecular Formula

C40H36O12

Molecular Weight

708.7 g/mol

IUPAC Name

2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3

InChI Key

SUOXGDJCEWTZIZ-UHFFFAOYSA-N

SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O

Synonyms

sanggenon D

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.